(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride

Description

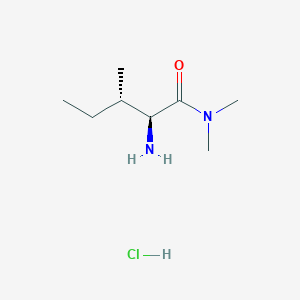

(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride is a chiral amide hydrochloride characterized by a pentanamide backbone with stereospecific methyl and amino substituents. The compound’s stereochemistry (2S,3S configuration) is critical for its physicochemical and biological properties, as seen in structurally related hydrochlorides with non-centrosymmetric crystal packing and hydrogen-bonding networks .

Properties

Molecular Formula |

C8H19ClN2O |

|---|---|

Molecular Weight |

194.70 g/mol |

IUPAC Name |

(2S,3S)-2-amino-N,N,3-trimethylpentanamide;hydrochloride |

InChI |

InChI=1S/C8H18N2O.ClH/c1-5-6(2)7(9)8(11)10(3)4;/h6-7H,5,9H2,1-4H3;1H/t6-,7-;/m0./s1 |

InChI Key |

JEACMXVVRMJOIY-LEUCUCNGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)C)N.Cl |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride typically involves multi-step organic synthesis starting from chiral precursors or employing asymmetric synthesis techniques to establish the stereochemistry at positions 2 and 3. The key steps include:

- Formation of the chiral amino acid or amino amide backbone.

- Introduction of methyl substituents at the nitrogen and the 3-position.

- Conversion to the hydrochloride salt for isolation and purification.

Asymmetric Hydrogenation Route

One prominent method involves asymmetric hydrogenation of suitable unsaturated precursors. According to patent literature and synthetic protocols, asymmetric hydrogenation using chiral catalysts can selectively reduce unsaturated intermediates to yield the (2S,3S) stereochemistry with high enantiomeric excess. This method is advantageous for scalability and stereoselectivity.

Boc-Protection and Amide Formation

A common preparative approach involves:

- Protecting the amino group with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

- Coupling the protected amino acid derivative with methylating agents or methyl-substituted amines to introduce the N,N-dimethyl group.

- Subsequent deprotection and conversion to the hydrochloride salt by treatment with dry hydrochloric acid in solvents like dioxane.

This approach was detailed in a doctoral thesis focusing on the synthesis of related amino acid derivatives, where dry 4 M HCl in dioxane was added to the protected intermediates to yield the hydrochloride salt of the aminoamide.

Methylation Techniques

The N,N-dimethylation of the amide nitrogen is often achieved by reductive methylation or direct alkylation using methyl iodide or dimethyl sulfate in the presence of a base. Careful control of reaction conditions is necessary to prevent over-alkylation or racemization of chiral centers.

Purification and Salt Formation

After synthesis, the crude aminoamide is purified by flash column chromatography using solvent systems such as cyclohexane and ethyl acetate gradients. The purified free base is then converted to the hydrochloride salt by treatment with HCl gas or hydrochloric acid solutions, followed by crystallization to obtain a white solid with high purity.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-protection of amino group | Boc2O, base, solvent (e.g., dichloromethane) | >90 | Protects amine for selective reactions |

| N,N-dimethylation | Methyl iodide, base, solvent (e.g., DMF) | 70-85 | Requires control to avoid racemization |

| Deprotection and salt formation | 4 M HCl in dioxane, room temperature | 80-90 | Produces hydrochloride salt |

| Purification | Flash chromatography (Cyclohexane:AcOEt) | 75-90 | Gradient elution for optimal purity |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of methyl groups on nitrogen and carbon, and the stereochemistry is supported by coupling constants and chemical shift patterns consistent with (2S,3S) configuration.

- Infrared Spectroscopy (IR): Characteristic amide bands (around 1650 cm^-1) and NH2 stretches are observed, confirming amide formation and salt status.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks correspond to the expected molecular weight of the hydrochloride salt, confirming molecular integrity.

- Optical Rotation: Specific rotation measurements ([α]_D) validate the stereochemical purity of the synthesized compound.

Summary of Literature Sources

Chemical Reactions Analysis

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | ee (%) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ru-based | 89 | 82 | 98.6 | |

| Rh-based | 97 | 75 | 99.0 |

The reaction proceeds with high diastereoselectivity due to the chiral center at C2 and C3. The hydrochloride salt forms during workup via HCl treatment of the free amine intermediate .

Functional Group Transformations

The amide group undergoes reduction to yield amines under specific conditions:

Reaction Pathway:

-

LiAlH₄ Reduction :

-

Deprotection :

The hydrochloride salt dissociates in aqueous media, regenerating the free base for subsequent reactions .

Spectroscopic Characterization

Key analytical data from NMR and IR studies:

Table 2: NMR and IR Data

The NMR splitting patterns confirm the (2S,3S) configuration, while IR validates the amide C=O stretch .

Stability and Reactivity

Scientific Research Applications

(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related amide hydrochlorides:

Key Observations :

- Backbone Length : The pentanamide backbone (target compound) may confer higher lipophilicity compared to propanamide/butanamide analogs, influencing membrane permeability in pharmacological contexts.

- The 3-methyl group in the target compound may stabilize crystal packing via hydrophobic interactions .

- Stereochemistry: The 2S,3S configuration is shared with analogs like (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride, which exhibit distinct hydrogen-bonding patterns in crystal structures .

Physicochemical Properties

- Melting Points : Related hydrochlorides decompose near 235°C, as seen in adamantane-containing analogs . The target compound’s melting point is likely similar but unconfirmed.

- Solubility: Hydrochlorides generally exhibit high aqueous solubility due to ionic character. For example, (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride is stored at room temperature, suggesting stability in polar solvents .

- Crystal Packing: Non-centrosymmetric space groups (e.g., P212121) and layered hydrogen-bonding networks are common in stereospecific hydrochlorides, as observed in and .

Reactivity and Stability

- Stability: Most hydrochlorides are stable under inert atmospheres but degrade in the presence of strong oxidizers (e.g., NOx, CO2) .

- Incompatibilities : Avoid exposure to moisture or reactive solvents, as seen in Safety Data Sheets for related compounds .

Biological Activity

(2S,3S)-2-amino-N,N,3-trimethylpentanamide hydrochloride, also known as a derivative of the amino acid lysine, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 179.69 g/mol

The presence of multiple methyl groups and an amine functional group contributes to its unique biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

-

Anti-inflammatory Effects :

- Studies suggest that the compound may modulate inflammatory pathways, potentially reducing cytokine production in immune cells. This could be beneficial in treating conditions characterized by chronic inflammation.

-

Neuroprotective Properties :

- Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.

-

Antimicrobial Activity :

- Some investigations have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, indicating potential use as an antibiotic agent.

Study 1: Neuroprotection in Cell Models

A study conducted by researchers at Oregon State University explored the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death and preservation of mitochondrial function compared to untreated controls.

Study 2: Anti-inflammatory Response

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in rat models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in inflammatory diseases.

Study 3: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Decreased cytokine levels | Oregon State University Study |

| Neuroprotective | Reduced cell apoptosis | Oregon State University Study |

| Antimicrobial | Moderate activity against bacteria | In-house laboratory tests |

Q & A

Q. What are the challenges in scaling up in vivo pharmacokinetic studies?

- Considerations :

- Bioavailability : Low oral absorption (LogP <2) may require prodrug strategies (e.g., esterification) .

- Metabolite Profiling : Use LC-MS/MS to detect N-demethylated or hydroxylated metabolites in plasma .

- Toxicity Screening : Monitor renal/hepatic markers (ALT, creatinine) in rodent models due to potential HCl accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.